molecular formula C10H13N3O2 B12959110 N-[4-(acetylamino)phenyl]glycinamide

N-[4-(acetylamino)phenyl]glycinamide

Cat. No.: B12959110
M. Wt: 207.23 g/mol
InChI Key: VCAMZLBDMFZAFG-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-aminoacetamide is a chemical compound that has garnered interest in various fields due to its unique properties and potential applications. This compound is structurally related to well-known analgesics and antipyretics, making it a subject of study for its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-aminoacetamide typically involves the reaction of 4-acetamidophenol with glycine in the presence of a coupling agent. One common method includes the use of carbodiimide as a coupling agent to facilitate the formation of the amide bond between the amino group of glycine and the acetamido group of 4-acetamidophenol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-aminoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-acetamidophenyl)-2-aminoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-aminoacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes, similar to other analgesics like acetaminophen. This inhibition reduces the production of prostaglandins, which are involved in pain and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-2-aminoacetamide is unique due to its specific structural features that allow it to interact with biological targets in a distinct manner compared to other similar compounds. Its potential for fewer side effects and different metabolic pathways makes it an interesting subject for further research .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-aminoacetamide

InChI

InChI=1S/C10H13N3O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15)

InChI Key

VCAMZLBDMFZAFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN

Origin of Product

United States

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